2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride
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Overview
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H12ClN3.
Mechanism of Action
Target of Action
Related compounds such as mptp have been shown to selectively target dopaminergic neurons .
Mode of Action
Mptp, a related compound, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with parkinson’s disease .
Biochemical Pathways
Mptp, a related compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Related compounds have been shown to have significant effects on neuronal function .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the Diels-Alder reaction, where a key intermediate reacts with benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. This ensures high purity and consistency, which is crucial for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce tetrahydropyridine derivatives .
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
- 2-(Pyridin-2-yl)pyrimidine derivatives .
Uniqueness
What sets 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride apart is its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBCPWIHABWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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